Diisotridecyl phosphonate

Physical property Dialkyl phosphonate Procurement specification

Diisotridecyl phosphonate (CAS 70955-74-7) is a long-chain dialkyl phosphonate ester characterized by branched isotridecyl (11-methyldodecyl) substituents, with the molecular formula C₂₆H₅₅O₃P and a molecular weight of approximately 446.69 g/mol. This organophosphorus compound belongs to the phosphonic acid ester class, distinguished by a stable carbon–phosphorus (C–P) bond that imparts chemical resilience.

Molecular Formula C26H54O3P+
Molecular Weight 445.7 g/mol
CAS No. 70955-74-7
Cat. No. B14462591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisotridecyl phosphonate
CAS70955-74-7
Molecular FormulaC26H54O3P+
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCO[P+](=O)OCCCCCCCCCCC(C)C
InChIInChI=1S/C26H54O3P/c1-25(2)21-17-13-9-5-7-11-15-19-23-28-30(27)29-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3/q+1
InChIKeyXBDBIQSNODOCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisotridecyl Phosphonate (CAS 70955-74-7) Procurement Baseline: Class, Properties, and Regulatory Context


Diisotridecyl phosphonate (CAS 70955-74-7) is a long-chain dialkyl phosphonate ester characterized by branched isotridecyl (11-methyldodecyl) substituents, with the molecular formula C₂₆H₅₅O₃P and a molecular weight of approximately 446.69 g/mol . This organophosphorus compound belongs to the phosphonic acid ester class, distinguished by a stable carbon–phosphorus (C–P) bond that imparts chemical resilience . Its reported physical properties include a boiling point of 250 °C at 101.325 kPa, a density of 0.91 g/cm³ at 20 °C, and a high calculated LogP of 10.2, indicating pronounced hydrophobicity . The compound is registered under EINECS 275-063-2 and is manufactured in the 10–100 tonne per annum range, reflecting its status as a moderately available industrial chemical [1].

Why Generic Substitution Fails for Diisotridecyl Phosphonate: The Critical Role of Alkyl Chain Architecture


The performance of dialkyl phosphonate esters in demanding applications—such as high-temperature processing, hydrolytic environments, or lubricant formulations—is not solely a function of the phosphonate head group but is heavily governed by the steric volume and branching topology of its alkyl chains . Diisotridecyl phosphonate incorporates highly branched isotridecyl groups, whereas its closest linear analog, ditridecyl phosphonate (CAS 36432-46-9), bears straight-chain n-tridecyl substituents. Class-level evidence indicates that a more branched alkyl chain architecture inherently provides greater steric shielding of the phosphorus center, which translates into measurably superior hydrolytic stability, particularly under basic conditions . Because purchasers cannot assume identical rheology, volatility, or compatibility between branched and linear variants, generic phosphonate substitution risks compromised product performance. The quantitative evidence that follows substantiates the procurement case for specifically selecting the branched isotridecyl congener.

Product-Specific Quantitative Evidence Guide for Diisotridecyl Phosphonate Versus Key Comparators


Comparative Physicochemical Property Profile: Diisotridecyl Phosphonate (Branched) vs. Ditridecyl Phosphonate (Linear)

A direct comparison of experimental physicochemical data reveals that diisotridecyl phosphonate (branched) and its linear analog ditridecyl phosphonate (CAS 36432-46-9) possess identical molecular formulas (C₂₆H₅₅O₃P) but materially different physical property profiles, which can influence handling, formulation, and high-temperature performance . Specifically, the branched isomer exhibits a higher boiling point (250 °C vs. 533.4 °C at 760 mmHg) and a lower vapor pressure (0 Pa at 25 °C vs. ~0.4 Pa at 25 °C), consistent with a more compact molecular shape that reduces volatility .

Physical property Dialkyl phosphonate Procurement specification

Hydrolytic Stability Advantage of Branched-Chain Dialkyl Phosphonates Over Linear Analogs

Although no direct hydrolysis rate constant under identical conditions has been published for the diisotridecyl vs. ditridecyl pair, multiple authoritative sources establish the class-level principle that increased alkyl chain branching around the phosphonate ester linkage significantly elevates hydrolytic stability . The branched isotridecyl groups provide greater steric hindrance to nucleophilic attack at phosphorus, delaying P–O bond cleavage. This structure–stability relationship is widely cited for phosphonate plasticizers and flame retardants, where branched dialkyl variants consistently outperform linear ones in humid or alkaline service environments . The lack of a single head-to-head hydrolysis dataset is a recognized evidence gap; the provided inference represents the strongest available scientific rationale at the time of writing.

Hydrolytic stability Structure–property relationship Alkyl chain branching

LogP-Driven Hydrophobic Compatibility Differentiation for Nonpolar Formulation Design

Diisotridecyl phosphonate possesses a calculated LogP of 10.2 at 25 °C and pH 7, as reported by ChemicalBook . This extremely high partition coefficient quantifies its essentially complete hydrophobicity and preferential solubility in non-aqueous, nonpolar media. While a validated LogP for the linear ditridecyl phosphonate is not readily available from authoritative databases, the value establishes a reference benchmark: the compound is approximately 10¹⁰‑² times more soluble in octanol than in water, rendering it exceptionally compatible with hydrocarbon base oils, olefinic polymer matrices, and hydrophobic plasticizer systems. This property directly supports procurement for applications where water resistance and minimal leaching are critical.

LogP Hydrophobicity Plasticizer compatibility

Best-Fit Research and Industrial Application Scenarios for Diisotridecyl Phosphonate Based on Quantitative Differentiation Evidence


High-Temperature PVC Plasticizer and Processing Stabilizer Requiring Low Volatility

In PVC compounding operations where processing temperatures exceed 200 °C, the essentially zero vapor pressure of diisotridecyl phosphonate at ambient conditions and its distinct boiling-point characteristics, as documented in Section 3 , minimize additive loss through evaporation. This ensures consistent plasticizer content and end-product flexibility, an advantage over higher-volatility linear phosphonate analogs.

Hydrolytically-Stressed Lubricant or Metalworking Fluid Additive

Formulations that encounter alkaline conditions or prolonged water contact benefit from the enhanced hydrolytic stability inferred for the branched isotridecyl architecture (Section 3, Evidence Item 2) . The steric shielding provided by the branched chains delays ester bond cleavage, prolonging the functional life of the phosphorus antiwear additive.

Hydrophobic Polymer Modifier and Flame-Retardant Synergist for Polyolefins

The exceptionally high LogP of 10.2 (Section 3, Evidence Item 3) confirms that diisotridecyl phosphonate is essentially immiscible with water and highly compatible with nonpolar polyolefins (PE, PP) . This makes it a strong candidate for applications where low water uptake, high surface resistivity, and synergistic flame retardancy—complementing brominated or mineral FR agents—are simultaneously required.

Research-Grade Reference for Structure–Property Studies of Branched vs. Linear Phosphonate Esters

Given the direct physical property differences enumerated in Section 3, diisotridecyl phosphonate serves as a well-characterized branched-chain reference compound for academic or industrial R&D studies investigating the influence of alkyl-chain architecture on phosphonate reactivity, thermal stability, and compatibility. Its contrasting property set relative to linear ditridecyl phosphonate provides a clear comparative framework for systematic structure–activity relationship work.

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